molecular formula C10H20Cl2N4O B12220040 1-isopropyl-3-morpholin-4-yl-1H-pyrazol-4-amine

1-isopropyl-3-morpholin-4-yl-1H-pyrazol-4-amine

Cat. No.: B12220040
M. Wt: 283.20 g/mol
InChI Key: WEMFALURVRLGGU-UHFFFAOYSA-N
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Description

1-isopropyl-3-morpholin-4-yl-1H-pyrazol-4-amine is a chemical compound that belongs to the class of pyrazole derivatives. This compound is characterized by the presence of an isopropyl group, a morpholine ring, and a pyrazole ring. It is used in various scientific research applications due to its unique chemical properties and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-isopropyl-3-morpholin-4-yl-1H-pyrazol-4-amine typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the reaction of 1-isopropyl-1H-pyrazol-4-amine with morpholine in the presence of a suitable catalyst. The reaction is usually carried out in an organic solvent such as ethanol or methanol at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may include additional steps such as purification and crystallization to ensure the high purity of the final product. Advanced techniques such as continuous flow synthesis and automated reactors may be employed to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

1-isopropyl-3-morpholin-4-yl-1H-pyrazol-4-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Halogenating agents such as thionyl chloride.

Major Products Formed

    Oxidation: Formation of corresponding oxides.

    Reduction: Formation of reduced amine derivatives.

    Substitution: Formation of halogenated pyrazole derivatives.

Scientific Research Applications

1-isopropyl-3-morpholin-4-yl-1H-pyrazol-4-amine is utilized in various scientific research fields, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-isopropyl-3-morpholin-4-yl-1H-pyrazol-4-amine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 1-isopropyl-4-(morpholin-4-ylcarbonyl)-1H-pyrazol-3-amine
  • 3-ethyl-4-(3-isopropyl-4-(4-(1-methyl-1H-pyrazol

Uniqueness

1-isopropyl-3-morpholin-4-yl-1H-pyrazol-4-amine is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C10H20Cl2N4O

Molecular Weight

283.20 g/mol

IUPAC Name

3-morpholin-4-yl-1-propan-2-ylpyrazol-4-amine;dihydrochloride

InChI

InChI=1S/C10H18N4O.2ClH/c1-8(2)14-7-9(11)10(12-14)13-3-5-15-6-4-13;;/h7-8H,3-6,11H2,1-2H3;2*1H

InChI Key

WEMFALURVRLGGU-UHFFFAOYSA-N

Canonical SMILES

CC(C)N1C=C(C(=N1)N2CCOCC2)N.Cl.Cl

Origin of Product

United States

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